molecular formula C16H23N3O2 B1521071 Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate CAS No. 883546-93-8

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Cat. No. B1521071
CAS RN: 883546-93-8
M. Wt: 289.37 g/mol
InChI Key: IWHDHWNOKIWMGK-UHFFFAOYSA-N
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Description

“Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 883546-93-8 . It has a molecular weight of 289.38 . The IUPAC name for this compound is benzyl 4-(3-amino-1-azetidinyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23N3O2/c17-14-10-19(11-14)15-6-8-18(9-7-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Heterocyclic Carboxamides as Antipsychotic Agents : Research highlighted the synthesis and evaluation of heterocyclic analogues, including structures similar to Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate, for their potential as antipsychotic agents. These analogues showed promising in vitro and in vivo activities, suggesting their utility in developing new treatments for psychiatric disorders (Norman et al., 1996).

  • GyrB Inhibitors Against Tuberculosis : A study focused on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for inhibiting Mycobacterium tuberculosis. Compounds demonstrated significant in vitro activity, highlighting the compound's role in addressing antibiotic resistance (Jeankumar et al., 2013).

Synthesis and Antimicrobial Activity

  • Pyridine Derivatives with Antimicrobial Activity : New pyridine derivatives were synthesized and evaluated for their antimicrobial properties. This research underscores the importance of structural modifications to enhance biological activity, relevant for developing new antimicrobials (Patel et al., 2011).

  • Inhibitors of Cholesterol Synthesis : Modifications to carboxyl and hydroxy groups of certain derivatives led to potent inhibitors of squalene synthase and cholesterol synthesis, illustrating the compound's potential in cholesterol management and cardiovascular disease treatment (Miki et al., 2002).

Synthetic Methodologies and Chemical Properties

  • Asymmetric Bond Formations : The study on (-)-Sparteine mediated lithiations presents a method for the enantioselective synthesis of substituted piperidines and pyrrolidines, showcasing the utility of similar structures in asymmetric synthesis and organic chemistry (Johnson et al., 2002).

  • Antifungal and Antibacterial Agents : Synthesis and evaluation of benzimidazole, benzotriazole, and aminothiazole derivatives, including structures akin to this compound, revealed their significant antifungal and antibacterial activities, important for drug development in combating infections (Khabnadideh et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-14-10-19(11-14)15-6-8-18(9-7-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHDHWNOKIWMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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